molecular formula C7H17NO2 B14020706 3-Amino-2,4-dimethylpentane-2,4-diol

3-Amino-2,4-dimethylpentane-2,4-diol

Cat. No.: B14020706
M. Wt: 147.22 g/mol
InChI Key: CTDGEOFUDXRPFI-UHFFFAOYSA-N
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Description

3-Amino-2,4-dimethylpentane-2,4-diol is an organic compound with the molecular formula C7H17NO2 It is a primary aliphatic amine with two hydroxyl groups attached to the second and fourth carbon atoms of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dimethylpentane-2,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylpentane, which is subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: The final step involves the introduction of hydroxyl groups at the second and fourth positions. This can be achieved through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dimethylpentane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and H2O2.

    Reduction: H2 with Pd/C, LiAlH4.

    Substitution: SOCl2, PCl5.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Chlorides or other substituted derivatives.

Scientific Research Applications

3-Amino-2,4-dimethylpentane-2,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dimethylpentane-2,4-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentan-3-amine: A primary aliphatic amine with similar structural features but lacking hydroxyl groups.

    3-Amino-2,4-dimethylpentane: Similar structure but without hydroxyl groups.

    2,4-Dimethylpentane-2,4-diol: Contains hydroxyl groups but lacks the amino group.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-amino-2,4-dimethylpentane-2,4-diol

InChI

InChI=1S/C7H17NO2/c1-6(2,9)5(8)7(3,4)10/h5,9-10H,8H2,1-4H3

InChI Key

CTDGEOFUDXRPFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(C)(C)O)N)O

Origin of Product

United States

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